molecular formula C7H3Cl3FNO B13700196 2,6-Dichloro-4-fluoro-N-hydroxybenzimidoyl Chloride

2,6-Dichloro-4-fluoro-N-hydroxybenzimidoyl Chloride

Katalognummer: B13700196
Molekulargewicht: 242.5 g/mol
InChI-Schlüssel: NPLISPOULZRKEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dichloro-4-fluoro-N-hydroxybenzimidoyl Chloride is an organic compound with the molecular formula C7H3Cl3FNO. This compound is characterized by the presence of chlorine, fluorine, and hydroxyl groups attached to a benzimidoyl chloride core. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-fluoro-N-hydroxybenzimidoyl Chloride typically involves the reaction of 2,6-dichloro-4-fluorobenzaldehyde with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently chlorinated to yield the final product .

Industrial Production Methods

Industrial production of this compound can be achieved through a continuous flow process, which allows for precise control of reaction conditions and efficient handling of reactive intermediates. This method involves the use of a silicon carbide flow reactor, which ensures safe processing of corrosive reagents and high selectivity in the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dichloro-4-fluoro-N-hydroxybenzimidoyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 2,6-Dichloro-4-fluoro-N-hydroxybenzimidoyl Chloride involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of chlorine and fluorine atoms enhances its reactivity and selectivity towards specific molecular targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,6-Dichloro-4-fluoro-N-hydroxybenzimidoyl Chloride is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects on the molecule. These effects influence its reactivity and selectivity in chemical reactions, making it a valuable compound in various scientific and industrial applications .

Eigenschaften

Molekularformel

C7H3Cl3FNO

Molekulargewicht

242.5 g/mol

IUPAC-Name

2,6-dichloro-4-fluoro-N-hydroxybenzenecarboximidoyl chloride

InChI

InChI=1S/C7H3Cl3FNO/c8-4-1-3(11)2-5(9)6(4)7(10)12-13/h1-2,13H

InChI-Schlüssel

NPLISPOULZRKEC-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1Cl)C(=NO)Cl)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.